

# Utreloxastat's Efficacy in Modulating 15-Lipoxygenase Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Utreloxastat |           |
| Cat. No.:            | B10831238    | Get Quote |

#### For Immediate Release

This guide provides a comprehensive comparison of **Utreloxastat** (formerly PTC857) and other key inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in oxidative stress and inflammatory pathways. Designed for researchers, scientists, and professionals in drug development, this document summarizes available quantitative data, details experimental methodologies for assessing 15-LOX inhibition, and visualizes the relevant biological pathways and experimental workflows.

### Introduction to Utreloxastat and 15-LOX Inhibition

**Utreloxastat** is an orally active and blood-brain barrier-permeable small molecule developed as an inhibitor of 15-lipoxygenase.[1] 15-LOX is a crucial enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, leading to the production of bioactive lipid mediators. These mediators are involved in a variety of physiological and pathological processes, including inflammation, oxidative stress, and ferroptosis, an iron-dependent form of programmed cell death.[2][3] By inhibiting 15-LOX, **Utreloxastat** aims to reduce oxidative stress and prevent downstream cellular damage, which has been a therapeutic strategy for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[4]

While preclinical studies have described **Utreloxastat** as a potent 15-LOX inhibitor, specific inhibitory concentration (IC50) values from these studies are not readily available in the public domain.[6][7] However, a first-in-human, Phase 1 clinical trial demonstrated that **Utreloxastat** 



was safe and well-tolerated in healthy volunteers.[5][8] A subsequent Phase 2 trial (CARDINALS) in ALS patients, however, did not meet its primary or secondary endpoints for efficacy.

This guide aims to contextualize the therapeutic potential of **Utreloxastat** by comparing its qualitative descriptions of potency with the quantitative data available for other well-characterized 15-LOX inhibitors.

## **Comparative Analysis of 15-LOX Inhibitors**

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of alternative 15-LOX inhibitors. A lower IC50 value indicates greater potency.



| Inhibitor             | IC50 Value (μM)        | Target          | Notes                                                                                                          |
|-----------------------|------------------------|-----------------|----------------------------------------------------------------------------------------------------------------|
| Utreloxastat (PTC857) | Not Publicly Available | 15-Lipoxygenase | Described as a "potent" inhibitor in preclinical studies. Weak inhibitor of CYP1A2 and 2B6 (IC50 >5.3 μM).[6]  |
| Compound 9c (i472)    | 0.19                   | 15-LOX-1        | A potent inhibitor with a novel substituent pattern.[9]                                                        |
| ML351                 | 0.200                  | Human 12/15-LOX | Nanomolar potency<br>against human 12/15-<br>LOX and protective in<br>a mouse model of<br>ischemic stroke.[10] |
| MLS000327069          | 0.34 ± 0.05            | h15-LOX-2       | Mixed-type, non-reductive inhibitor with >50-fold selectivity versus other LOX and COX enzymes.                |
| MLS000327186          | 0.53 ± 0.04            | h15-LOX-2       | Structurally related to MLS000327069 with similar selectivity.                                                 |
| MLS000099089          | 3.4 ± 0.5              | h12/15-LOX      | Mixed inhibitor with selectivity over other LOX and COX enzymes.                                               |
| Compound 26           | 7.1                    | 15-LOX          | A competitive inhibitor from a series of 6-benzyloxysalicylate analogues.[4]                                   |
| Compound 24           | 11.5                   | 15-LOX          | From a series of 3,6-diphenylimidazo[2,1-                                                                      |



|                                      |                                 |        | b]thiazol-5-amine<br>analogues.[4]                                                         |
|--------------------------------------|---------------------------------|--------|--------------------------------------------------------------------------------------------|
| Coumarin Derivative<br>(Compound 10) | 34.75% inhibition at<br>12.7 μΜ | 15-LOX | Showed more affinity<br>for human 5-LOX than<br>15-LOX in molecular<br>docking studies.[4] |
| Indolebutyric acid (IBA)             | 17.82                           | LOX    | General LOX inhibitor.                                                                     |
| Indoleacetic acid (IAA)              | 42.98                           | LOX    | General LOX inhibitor.                                                                     |
| Coumarin Derivative<br>(Compound 11) | 65                              | LOX    | General LOX inhibitor.<br>[4]                                                              |

## **Signaling Pathway of 15-Lipoxygenase**

The following diagram illustrates the central role of 15-LOX in the arachidonic acid cascade and its downstream effects, including the production of pro- and anti-inflammatory mediators and the induction of ferroptosis.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents PMC [pmc.ncbi.nlm.nih.gov]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. utreloxastat (PTC857) / PTC Therap [delta.larvol.com]
- 8. First-in-Human Studies of Pharmacokinetics and Safety of Utreloxastat (PTC857), a Novel 15-Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Utreloxastat's Efficacy in Modulating 15-Lipoxygenase Activity: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831238#validation-of-utreloxastat-s-effect-on-15-lox-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com